Conformational Stability: O-Allyl vs C-Allyl α-D-Mannopyranoside
Molecular modeling studies demonstrate that O-linked allyl α-D-mannopyranoside preferentially adopts the conventional ⁴C₁ chair conformation. The energy difference between the ⁴C₁ and inverted ¹C₄ chair conformations is 8.10 kcal/mol, indicating strong thermodynamic preference for the native mannose chair geometry [1]. In contrast, C-linked allyl α-D-mannopyranoside analogues do not preferentially exist in the 'usual' ⁴C₁ conformation and can populate multiple alternative conformations including ¹C₄, ²S₀, and ⁰S₂ skew-boat forms, depending on aglycone structure [1].
| Evidence Dimension | Conformational energy difference (⁴C₁ vs ¹C₄ chair) |
|---|---|
| Target Compound Data | ΔE = 8.10 kcal/mol |
| Comparator Or Baseline | C-linked allyl α-D-mannopyranoside: does not preferentially adopt ⁴C₁ conformation |
| Quantified Difference | O-linked analogue shows 8.10 kcal/mol stabilization of ⁴C₁ over ¹C₄; C-linked analogue exhibits conformational heterogeneity |
| Conditions | Molecular mechanics conformational search (MacroModel, MM2 force field) on fully deprotected allyl α-D-mannopyranoside |
Why This Matters
Conformational predictability is essential for rational glycomimetic design; O-linked allyl mannoside maintains native mannose chair geometry, whereas C-linked analogues introduce conformational ambiguity that can reduce lectin binding affinity.
- [1] Mousavifar, L.; Vergoten, G.; Roy, R. The synthesis of D-C-mannopyranosides. Comptes Rendus Chimie, 2010, 13(8-9), 1111-1123. Section: Results, conformational analysis of O-linked vs C-linked allyl α-D-mannopyranoside. View Source
